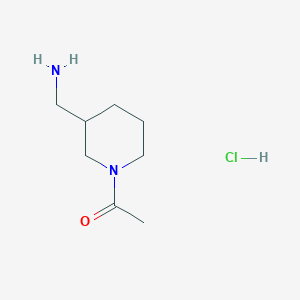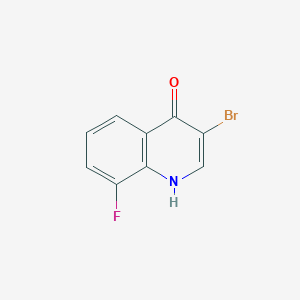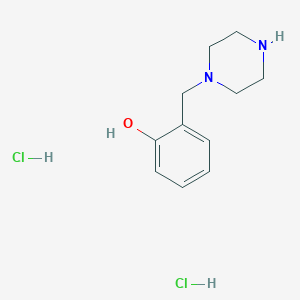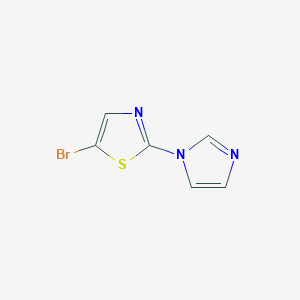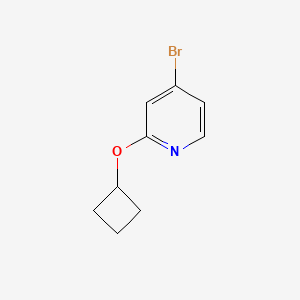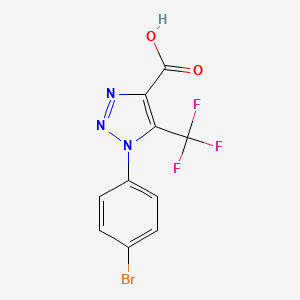
1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, or 1-4-BP-5-TFM-1H-1,2,3-TAC, is a small molecule that has been extensively studied for its potential applications in the pharmaceutical and biotechnological industries. 1-4-BP-5-TFM-1H-1,2,3-TAC has been found to possess a range of properties, including an ability to interact with proteins, enzymes, and other biological molecules. This molecule has been used in a variety of research applications, including drug discovery and development, protein-ligand interactions, and enzyme inhibition.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : Research has explored methods for synthesizing 1-aryl 1,2,3-triazoles, including the study of their ultraviolet absorption data and dissociation constants, which are pivotal for understanding their chemical behavior and applications in further synthesis and material science (Khadem, Mansour, & Meshreki, 1968).
- Chemical Reactions and Applications : The preparation of peptidomimetics or biologically active compounds based on the triazole scaffold has been facilitated by developing protocols for the synthesis of protected versions of triazole amino acids. These compounds have potential applications in designing turn inducers and HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial Activities
- Antimicrobial Properties : Derivatives of 1,2,3-triazole have shown potent antimicrobial activities against various microorganisms, suggesting their potential as novel antimicrobial agents. This opens avenues for the development of new drugs and pharmaceutical agents based on triazole chemistry (Zhao et al., 2012).
Material Science Applications
- Luminescence Sensing : Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing ligands have been synthesized and demonstrated selective luminescence sensing capabilities for metal ions and nitroaromatic compounds. This indicates their potential use in sensing applications and the development of advanced luminescent materials (Wang et al., 2016).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors : Triazole derivatives have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic media. The findings suggest their utility in protecting metals from corrosion, which is crucial for industrial applications (Chaitra, Mohana, & Tandon, 2015).
特性
IUPAC Name |
1-(4-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-1-3-6(4-2-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYFVXDTZMKXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1221724-13-5 | |
| Record name | 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




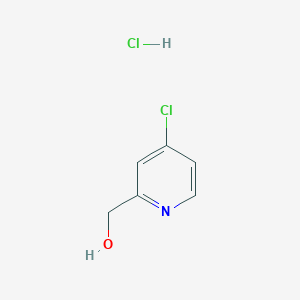
![tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520167.png)
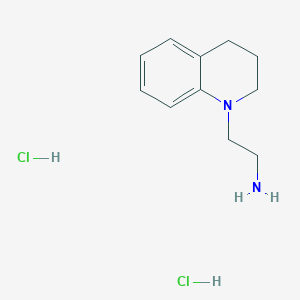


![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)

![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)
